The Indazole Scaffold: A Privileged Motif in Modern Drug Discovery
The Indazole Scaffold: A Privileged Motif in Modern Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold, a bicyclic aromatic heterocycle, has firmly established itself as a "privileged structure" in medicinal chemistry. Its unique combination of physicochemical properties, including its ability to act as a bioisostere for endogenous purines and its capacity for crucial hydrogen bonding interactions, has made it a cornerstone in the design of numerous therapeutic agents. This guide provides a comprehensive technical overview of the biological significance of the indazole scaffold, delving into its versatile roles in targeting key protein classes, from protein kinases to serine proteases and beyond. We will explore the mechanistic basis for its activity, present detailed structure-activity relationships, provide field-proven experimental protocols for its evaluation, and discuss emerging applications that promise to shape the future of indazole-based therapeutics.
The Indazole Motif: More Than Just a Scaffold
First synthesized in the 19th century, the indazole ring system, composed of a fused benzene and pyrazole ring, has transitioned from a chemical curiosity to a mainstay in drug discovery.[1] Its prominence surged with the advent of targeted therapies, particularly in oncology.[1]
The Concept of a "Privileged Scaffold"
A privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. The indazole core exemplifies this concept due to its structural rigidity and versatile electronic properties. It can serve as a bioisostere for native structures like indole or phenol, often conferring improved metabolic stability and pharmacokinetic properties.[1]
Physicochemical Properties and Tautomeric Forms
Indazole exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[2][3] This tautomerism is a critical consideration in drug design, as the position of the nitrogen-bound hydrogen significantly influences the molecule's hydrogen bonding potential and overall biological activity. The ability of the indazole to present both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyrazole nitrogen) is fundamental to its interaction with a wide array of protein targets.[4]
A Versatile Pharmacophore: Targeting Diverse Biological Pathways
The true power of the indazole scaffold lies in its adaptability. It forms the core of drugs targeting a wide spectrum of protein families, underscoring its versatility in drug design.
Protein Kinase Inhibition: The Hinge-Binding Maestro
The most prominent role of the indazole scaffold is in the inhibition of protein kinases, a family of enzymes often dysregulated in cancer.[1][5] The human genome contains over 500 protein kinases, making them a major focus for therapeutic intervention.[1]
Mechanism of Action: The indazole nucleus acts as an exceptional ATP surrogate, effectively competing for the kinase's ATP-binding site.[1] Specifically, the N-H group and the adjacent nitrogen atom of the 1H-indazole are perfectly positioned to form two critical hydrogen bonds with the backbone of the kinase "hinge region," mimicking the binding of the adenine portion of ATP.[1] This bidentate hydrogen bonding is a hallmark of many potent indazole-based kinase inhibitors.
Table 1: Prominent FDA-Approved Indazole-Based Kinase Inhibitors
| Drug Name | Primary Target(s) | Approved Indication(s) |
| Axitinib (Inlyta®) | VEGFR-1, -2, -3 | Advanced Renal Cell Carcinoma[6][7] |
| Pazopanib (Votrient®) | VEGFR-1, -2, -3, PDGFR, c-Kit | Advanced Renal Cell Carcinoma, Soft Tissue Sarcoma[5][8] |
| Entrectinib (Rozlytrek®) | TRK A/B/C, ROS1, ALK | ROS1-positive Non-Small Cell Lung Cancer, NTRK fusion-positive Solid Tumors[3][7] |
| Niraparib (Zejula®) | PARP-1, PARP-2 | Ovarian, Fallopian Tube, and Peritoneal Cancer[3] |
Below is a diagram illustrating the general mechanism of indazole-based kinase inhibitors targeting the Vascular Endothelial Growth Factor Receptor (VEGFR), a key player in tumor angiogenesis.
Caption: Indazole inhibitors like Axitinib block VEGFR signaling.
Serine Protease Inhibition: A New Frontier
Beyond kinases, the indazole scaffold has shown significant promise in targeting serine proteases, a class of enzymes involved in processes like blood coagulation and inflammation.
Mechanism of Action: Indazole derivatives can be designed to interact with the active site of serine proteases, such as Factor Xa and thrombin, which are critical components of the coagulation cascade.
-
Factor Xa Inhibition: A series of 7-fluoroindazole derivatives have been developed as potent and selective Factor Xa inhibitors. The 7-fluoro group forms a key hydrogen bond with the backbone N-H of Gly216 in the enzyme's active site, mimicking an interaction typically made by an amide carbonyl in other inhibitors.[2][9][10] This substitution significantly enhances potency, with 7-fluoroindazoles being approximately 60-fold more potent than their non-fluorinated counterparts.[2][9]
-
Thrombin Inhibition: The indazole derivative YD-3 has been shown to inhibit thrombin-induced platelet aggregation and vascular smooth muscle cell proliferation.[11][12] It is believed to act as a selective inhibitor of Protease-Activated Receptors (PARs), which are cleaved and activated by thrombin.[12]
Indoleamine 2,3-dioxygenase (IDO1) Inhibition: An Immunotherapeutic Approach
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive enzyme that is often overexpressed in the tumor microenvironment.[13][14]
Mechanism of Action: Epacadostat, a clinical-stage drug candidate, features a hydroxyamidine group, but its broader structure incorporates principles seen in indazole-like scaffolds. It acts as a potent and selective inhibitor of IDO1.[13][15] By blocking IDO1, Epacadostat prevents the degradation of tryptophan into kynurenine, thereby reversing tumor-induced immunosuppression and enhancing the anti-tumor activity of T cells.[13][16]
Other Notable Targets
The versatility of the indazole scaffold extends to other target classes, including:
-
G-Protein Coupled Receptors (GPCRs): Indazole derivatives have been developed as antagonists for the angiotensin II type 1 (AT1) receptor and as agonists for GPR120, highlighting their potential in cardiovascular and metabolic diseases.[17][18]
-
Microtubule Targeting Agents: Certain indazole derivatives have been designed to target the colchicine binding site on β-tubulin, thereby disrupting microtubule dynamics and inhibiting cell division, a validated anticancer strategy.[19]
From Bench to Bedside: A Workflow for Indazole-Based Inhibitor Discovery
The development of a novel indazole-based therapeutic follows a rigorous, multi-stage process, from initial screening to preclinical evaluation. This workflow is designed to be a self-validating system, ensuring scientific integrity at each step.
Caption: A generalized workflow for indazole inhibitor development.
Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) assay for quantifying the affinity of indazole compounds for a target kinase.
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. Binding of the tracer to a europium (Eu)-labeled anti-tag antibody bound to the kinase results in a high TR-FRET signal. An inhibitor will compete with the tracer, leading to a decrease in the signal.
Materials:
-
Target Kinase (e.g., VEGFR-2)
-
Eu-labeled Anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test Compounds (Indazole derivatives) dissolved in DMSO
-
Kinase Buffer
-
384-well microplates (low volume, black)
-
TR-FRET enabled plate reader
Procedure:
-
Compound Preparation: Perform serial dilutions of the indazole stock solutions in DMSO to create a 10-point concentration range for IC50 determination.
-
Reaction Setup (Final volume: 15 µL): a. Add 5 µL of the test compound dilutions to the wells of the 384-well plate. Include DMSO-only wells as a "no inhibition" control. b. Prepare a 3X Kinase/Antibody mixture in kinase buffer. Add 5 µL of this mixture to each well. c. Prepare a 3X Tracer solution in kinase buffer. Add 5 µL of this solution to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (Alexa Fluor™ 647) and 615 nm (Europium). Calculate the emission ratio (665/615).
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[20][21]
Detailed Experimental Protocol: Cell-Based Phosphorylation Assay (Western Blot)
This protocol assesses the ability of an indazole inhibitor to block the phosphorylation of a downstream substrate in a cellular context, confirming target engagement and on-target activity.
Materials:
-
Cancer cell line expressing the target kinase (e.g., HUVECs for VEGFR-2)
-
Complete cell culture medium
-
Test Compounds (Indazole derivatives)
-
Stimulant (e.g., VEGF)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Primary antibodies (e.g., anti-phospho-VEGFR-2, anti-total-VEGFR-2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in a 6-well plate and allow them to adhere overnight. b. Starve the cells in serum-free medium for 4-6 hours. c. Pre-treat the cells with various concentrations of the indazole inhibitor or DMSO (vehicle control) for 1-2 hours. d. Stimulate the cells with the appropriate ligand (e.g., VEGF) for a short period (e.g., 10-15 minutes).
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and add ice-cold lysis buffer. b. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris. c. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting: a. Normalize protein samples to the same concentration and prepare them for SDS-PAGE by adding sample buffer and boiling. b. Load 20-30 µg of protein per lane and run the SDS-PAGE gel. c. Transfer the proteins to a PVDF membrane. d. Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. e. Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR-2) overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging and Analysis: a. Capture the chemiluminescent signal using an imaging system. b. Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-VEGFR-2) to confirm equal loading. c. Quantify the band intensities to determine the reduction in phosphorylation at each inhibitor concentration.[22]
Synthetic Strategies and Isomeric Considerations
The rational design of indazole-based drugs is underpinned by robust and flexible synthetic chemistry. The ability to regioselectively synthesize either the 1H- or 2H-indazole isomer is paramount, as this choice profoundly impacts the final compound's biological profile.
Key Synthetic Routes
Several classical and modern methods are employed for the construction of the indazole core:
-
Jacobson Indazole Synthesis: This classical method involves the diazotization of an N-acylated o-toluidine derivative, followed by an intramolecular cyclization to form the 1H-indazole.[9][15]
-
Davis-Beirut Reaction: This versatile reaction provides an efficient route to 2H-indazoles and their derivatives under either acidic or basic conditions, often starting from o-nitrobenzaldehydes and primary amines.[11][12][22]
-
Modern Cross-Coupling Strategies: Palladium- and copper-catalyzed intramolecular C-H amination or C-N coupling reactions have emerged as powerful tools for the regioselective synthesis of both 1H- and 2H-indazoles.[2]
The Biological Importance of Isomer Control
The choice between the 1H- and 2H-indazole scaffold is a critical decision in drug design. While structurally similar, these isomers exhibit distinct physicochemical properties and biological activities.[9] The 2H-indazole isomer, for example, often has a larger dipole moment.[9] This difference in electronics and hydrogen bonding capability can lead to different binding modes and target selectivities. Therefore, synthetic strategies that provide clean, regioselective access to a single isomer are highly valued.[11][15]
Future Directions: The Indazole Scaffold in Emerging Therapeutic Modalities
The utility of the indazole scaffold is continually expanding, with its incorporation into cutting-edge therapeutic platforms.
Indazoles in Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[23][24] A PROTAC consists of a "warhead" that binds the target protein, a ligand that binds an E3 ubiquitin ligase, and a linker connecting the two.[25] Given the vast number of potent and selective indazole-based kinase inhibitors, the indazole scaffold is an attractive choice for the "warhead" component of PROTACs designed to degrade pathogenic kinases. This approach offers a catalytic mode of action and the potential to address drug resistance.
Caption: Indazole as a warhead in a PROTAC molecule.
Conclusion
The indazole scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel therapeutics. Its ability to mimic key biological recognition motifs, particularly the hinge-binding interaction of ATP, has led to a wealth of potent and selective kinase inhibitors. Furthermore, its demonstrated activity against a growing list of other important targets, including serine proteases and metabolic enzymes, ensures its continued prominence in medicinal chemistry. As drug discovery moves towards new modalities like targeted protein degradation, the versatility, synthetic tractability, and favorable drug-like properties of the indazole core will undoubtedly secure its place as a truly privileged scaffold for years to come.
References
-
Peng, C.-Y., Pan, S.-L., Guh, J.-H., Liu, Y.-N., Chang, Y.-L., Kuo, S.-C., Lee, F.-Y., & Teng, C.-M. (2004). The indazole derivative YD-3 inhibits thrombin-induced vascular smooth muscle cell proliferation and attenuates intimal thickening after balloon injury. Thrombosis and Haemostasis, 92(6), 1232–1239. [Link]
-
Chen, Z., et al. (2008). 7-Fluoroindazoles as Potent and Selective Inhibitors of Factor Xa. Journal of Medicinal Chemistry, 51(3), 536-553. [Link]
-
Chen, Z., et al. (2008). 7-fluoroindazoles as potent and selective inhibitors of factor Xa. Journal of Medicinal Chemistry, 51(3), 536-553. [Link]
-
Chen, Z., et al. (2007). 7-Fluoroindazoles as Potent and Selective Inhibitors of Factor Xa. Journal of Medicinal Chemistry. [Link]
-
Peng, C. Y., et al. (2010). The indazole derivative YD-3 specifically inhibits thrombin-induced angiogenesis in vitro and in vivo. Shock, 34(6), 580-585. [Link]
-
Jochems, C., & Fantini, M. (2016). The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. Oncoimmunology, 5(7), e1196483. [Link]
-
Request PDF. (n.d.). 7-Fluoroindazoles as Potent and Selective Inhibitors of Factor Xa. ResearchGate. [Link]
-
Wywias, M., et al. (2004). New antithrombotics with an indazole structure. Die Pharmazie, 59(6), 446-450. [Link]
-
Michaelson, M. D., & Motzer, R. J. (2011). Pazopanib: a new multiple tyrosine kinase inhibitor in the therapy of metastatic renal cell carcinoma and other solid tumors. Current oncology reports, 13(2), 116-122. [Link]
-
Wu, P., & Nielsen, T. E. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]
-
Dong, J., et al. (2023). Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders. International Journal of Molecular Sciences, 24(16), 12848. [Link]
-
Lamotte, Y., et al. (2014). Discovery of novel indazole derivatives as dual angiotensin II antagonists and partial PPARγ agonists. Bioorganic & medicinal chemistry letters, 24(4), 1098–1103. [Link]
-
Zhu, J. S., Haddadin, M. J., & Kurth, M. J. (2014). Davis–Beirut Reaction: Route to Thiazolo-, Thiazino-, and Thiazepino-2H-indazoles. The Journal of Organic Chemistry, 79(15), 7243-7249. [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. [Link]
-
Synapse. (2024, June 27). What is Epacadostat used for? [Link]
-
Wikipedia. (n.d.). Davis–Beirut reaction. [Link]
-
Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(11), 1839-1863. [Link]
-
PubChem. (n.d.). Axitinib. National Institutes of Health. [Link]
-
Pericherla, K., & Karki, S. S. (2022). Indazole-based microtubule-targeting agents as potential candidates for anticancer drugs discovery. Archiv der Pharmazie, 355(8), e2100465. [Link]
-
Singh, A., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Archiv der Pharmazie, 355(11), e2200223. [Link]
-
Conrad, W. E., Fukazawa, R., Haddadin, M. J., & Kurth, M. J. (2011). The Davis-Beirut reaction: N1,N2-disubstituted-1H-indazolones via 1,6-electrophilic addition to 3-alkoxy-2H-indazoles. Organic letters, 13(12), 3138–3141. [Link]
-
National Cancer Institute. (n.d.). Definition of epacadostat. NCI Drug Dictionary. [Link]
-
YouTube. (2023, January 15). Lecture18 I Beirut Reaction I Davis–Beirut Reaction I Name Reactions I Organic Chemistry. [Link]
-
HETEROCYCLES. (n.d.). PRACTICAL SYNTHESIS OF 1H-INDAZOLE-3-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]
-
Al-Gharabli, S. I., et al. (2022). Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. ACS Omega, 7(26), 22353-22363. [Link]
-
White Rose Research Online. (n.d.). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. [Link]
-
Singh, M., et al. (2023). Strategies for the discovery of oral PROTAC degraders aimed at cancer therapy. Frontiers in Pharmacology, 14, 1289664. [Link]
-
Zhang, X., et al. (2023). E3 ligase ligand optimization of Clinical PROTACs. Frontiers in Chemistry, 11, 1205315. [Link]
-
Li, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European journal of medicinal chemistry, 203, 112517. [Link]
-
Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry, 64(19), 14197-14224. [Link]
-
Kim, D. H., et al. (2017). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. Journal of Medicinal Chemistry, 60(7), 3187-3197. [Link]
-
Frontiers. (2021, July 5). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). pazopanib. [Link]
-
ResearchGate. (2023, June 27). In vitro kinase assay v1. [Link]
-
Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. [Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-fluoroindazoles as potent and selective inhibitors of factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative structure activity relationship study of p38α MAP kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 5. benthamscience.com [benthamscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The indazole derivative YD-3 inhibits thrombin-induced vascular smooth muscle cell proliferation and attenuates intimal thickening after balloon injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 12. EP1479675A1 - Indazole-derivatives as factor Xa inhibitors - Google Patents [patents.google.com]
- 13. Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. jocpr.com [jocpr.com]
- 16. Quantitative structure activity relationship study of p38α MAP kinase inhibitors [chemrevlett.com]
- 17. precisepeg.com [precisepeg.com]
- 18. Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series - PMC [pmc.ncbi.nlm.nih.gov]
- 24. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
